

Commercial Sources and Analytical Protocols for D-2-Phosphoglyceric Acid Analytical Standard

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Compound of Interest

Compound Name: *D-2-Phosphoglyceric acid*

Cat. No.: *B3327455*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of commercial sources for **D-2-Phosphoglyceric acid** analytical standards and comprehensive protocols for its analysis. The information is intended to guide researchers in sourcing certified reference materials and implementing robust analytical methodologies for quality control and experimental use.

Commercial Availability of D-2-Phosphoglyceric Acid Analytical Standard

High-quality analytical standards for **D-2-Phosphoglyceric acid** are crucial for accurate quantification and identification in research and development. Several reputable suppliers offer this standard, primarily as a lithium or sodium salt. The following table summarizes the key quantitative data from major commercial sources to facilitate comparison.

Supplier/Brand	Catalog Number (Example)	Product Name	Purity Specification	Form	Storage Temperature
Supelco® (Merck/Sigma-Aldrich)	73885	D-2-Phosphoglyceric acid lithium salt	≥95% (HPCE), ≥65.0% (enzymatic) [1]	Neat (solid) [1]	-20°C[1]
Sigma-Aldrich	P8877	D-2-Phosphoglyceric acid lithium salt	≥93% dry basis (enzymatic)	Powder	-20°C
MilliporeSigma (Distributed by Fisher Scientific)	11-101-3981	D-2-Phosphoglyceric acid lithium salt, MilliporeSigma™ Supelco™	≥65.0% (enzymatic); ≥95% (HPCE)[2]	Solid[2]	-20°C[2]
Sigma-Aldrich	P6627	D(+)-2-Phosphoglyceric acid sodium salt hydrate	≥75% (calc. on dry substance, enzymatic)[3]	Powder[3]	-20°C[3]

Application Notes: Analytical Methodologies

The accurate analysis of **D-2-Phosphoglyceric acid** is essential for its use as an analytical standard. The two primary methods for its quantification and purity assessment are High-Performance Liquid Chromatography (HPLC) and enzymatic assays.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of **D-2-Phosphoglyceric acid**. Due to its highly polar nature, specialized column chemistries are often

employed. A mixed-mode chromatography approach, such as one utilizing a Newcrom B stationary phase, can provide excellent retention and separation from its isomer, 3-Phosphoglyceric acid, and other related compounds[1]. Detection is typically achieved using an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (LC-MS) for enhanced sensitivity and specificity, especially in complex matrices. For the analysis of an analytical standard, UV detection following a suitable derivatization or indirect UV detection can also be employed.

2. Enzymatic Assay

Enzymatic assays offer a highly specific and sensitive method for the quantification of **D-2-Phosphoglyceric acid**. These assays are based on a series of coupled enzyme reactions that ultimately produce a measurable signal, such as a change in absorbance or fluorescence. A common enzymatic pathway involves the conversion of **D-2-Phosphoglyceric acid** to phosphoenolpyruvate (PEP) by enolase. PEP is then used in subsequent reactions to generate a detectable product. Commercial kits are available that provide optimized reagents and protocols for this purpose. This method is particularly useful for determining the biological activity and concentration of the standard.

Experimental Protocols

The following are detailed protocols for the analysis of a **D-2-Phosphoglyceric acid** analytical standard.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a **D-2-Phosphoglyceric acid** analytical standard using HPLC with UV detection.

Materials:

- **D-2-Phosphoglyceric acid** analytical standard
- HPLC grade water
- HPLC grade acetonitrile

- Formic acid
- HPLC system with a UV detector
- Newcrom B mixed-mode column (or equivalent)

Procedure:

- Standard Preparation:
 - Accurately weigh approximately 10 mg of the **D-2-Phosphoglyceric acid** analytical standard.
 - Dissolve the standard in HPLC grade water to a final concentration of 1 mg/mL. This will be the stock solution.
 - Prepare a series of working standards by diluting the stock solution with water to concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.
- HPLC Conditions:
 - Column: Newcrom B, 4.6 x 150 mm, 5 μ m
 - Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and formic acid. A typical mobile phase could be 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30°C
 - Injection Volume: 10 μ L
 - Detector: UV at 210 nm
- Analysis:
 - Inject the working standards into the HPLC system to generate a calibration curve.
 - Inject the 1 mg/mL stock solution to determine the purity.

- The purity is calculated by dividing the peak area of the **D-2-Phosphoglyceric acid** by the total peak area of all components in the chromatogram.

Protocol 2: Quantification by Enzymatic Assay

Objective: To determine the concentration of a **D-2-Phosphoglyceric acid** solution using a coupled enzymatic assay with fluorometric detection. This protocol is based on the principles of commercially available kits.

Materials:

- **D-2-Phosphoglyceric acid** analytical standard
- Assay Buffer (e.g., Tris or PBS, pH 7.5)
- Enolase
- Pyruvate Kinase
- Lactate Dehydrogenase
- Phosphoenolpyruvate (PEP)
- Adenosine Diphosphate (ADP)
- NADH
- 96-well black microplate
- Microplate reader with fluorescence capabilities

Procedure:

- Reagent Preparation:
 - Prepare a reaction mixture containing assay buffer, ADP, NADH, pyruvate kinase, and lactate dehydrogenase.
 - Prepare a separate solution of enolase in assay buffer.

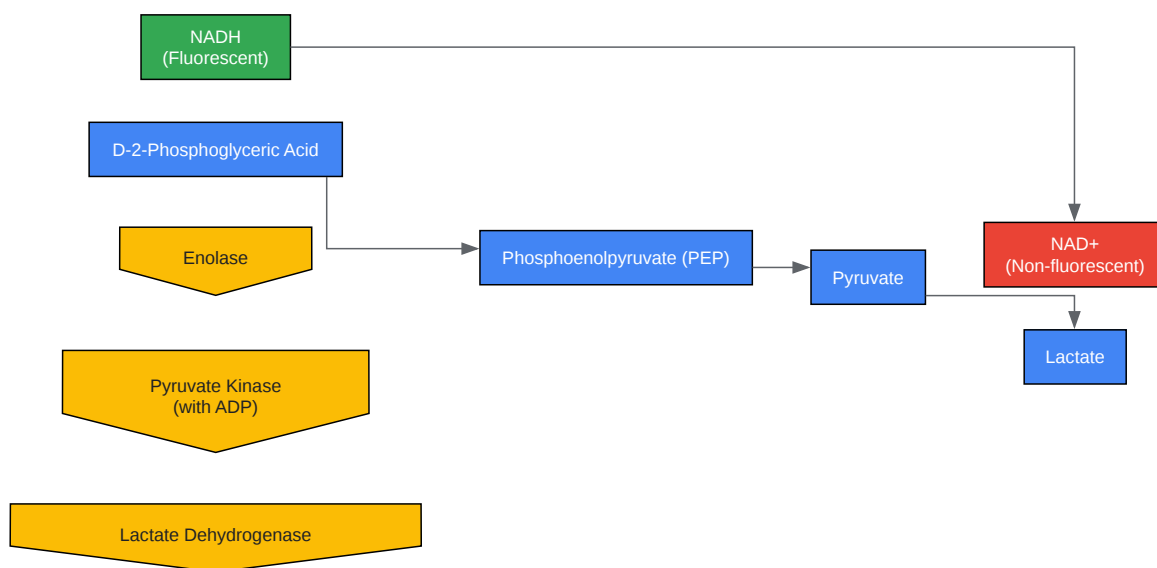
- Standard Curve Preparation:
 - Prepare a series of **D-2-Phosphoglyceric acid** standards in assay buffer with concentrations ranging from 0 μM to 50 μM .
 - Add 50 μL of each standard to separate wells of the 96-well plate.
- Sample Preparation:
 - Prepare a solution of the **D-2-Phosphoglyceric acid** to be tested in the assay buffer.
 - Add 50 μL of the sample solution to separate wells.
- Assay:
 - Add 50 μL of the reaction mixture to each well containing the standards and samples.
 - Initiate the reaction by adding 10 μL of the enolase solution to each well.
 - Incubate the plate at 37°C for 30 minutes, protected from light.
 - Measure the decrease in NADH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
- Calculation:
 - Generate a standard curve by plotting the change in fluorescence against the concentration of the **D-2-Phosphoglyceric acid** standards.
 - Determine the concentration of the unknown sample from the standard curve.

Visualizations

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of a **D-2-Phosphoglyceric acid** analytical standard.

Signaling Pathway for Enzymatic Assay



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Caption: Enzymatic reaction pathway for the quantification of **D-2-Phosphoglyceric acid**.

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